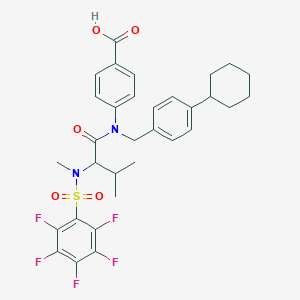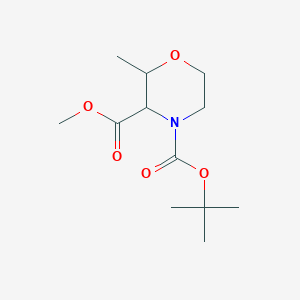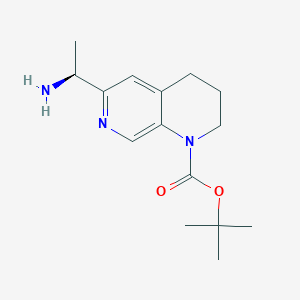![molecular formula C24H18FN3O3 B12931528 N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide CAS No. 642085-16-3](/img/structure/B12931528.png)
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is a complex organic compound that features a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, including the formation of the pyrazine moiety and the coupling of the fluorinated phenyl ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an alcohol.
Applications De Recherche Scientifique
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and pyrazine moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their diverse pharmacological effects and are used in the synthesis of various heterocyclic compounds.
Fluorinated Pyridines: These compounds have interesting physical, chemical, and biological properties due to the presence of fluorine atoms.
Uniqueness
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is unique due to its combination of a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
642085-16-3 |
|---|---|
Formule moléculaire |
C24H18FN3O3 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]-3-phenoxybenzamide |
InChI |
InChI=1S/C24H18FN3O3/c25-22-10-9-19(13-18(22)16-30-23-15-26-11-12-27-23)28-24(29)17-5-4-8-21(14-17)31-20-6-2-1-3-7-20/h1-15H,16H2,(H,28,29) |
Clé InChI |
ASWBLPLJGSPLMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


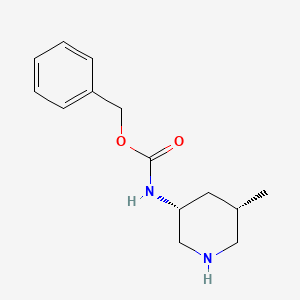
![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
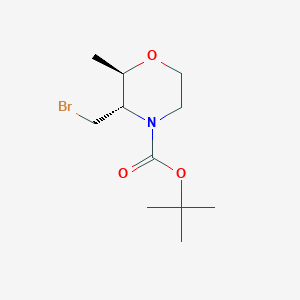
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)
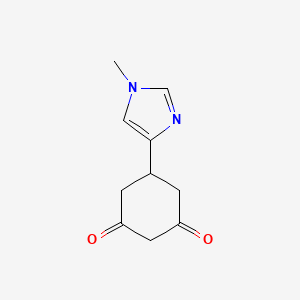
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
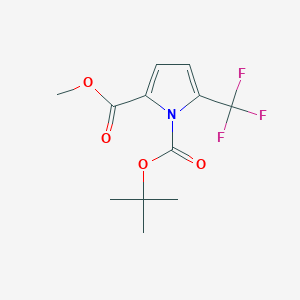
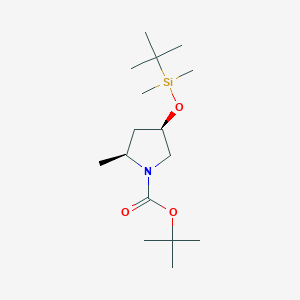

![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
